molecular formula C9H21N3 B6228714 (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine CAS No. 1567925-49-8

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine

Cat. No.: B6228714
CAS No.: 1567925-49-8
M. Wt: 171.3
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylpiperazine and ®-2-bromo-1-phenylpropan-1-one.

    Nucleophilic Substitution: The key step involves a nucleophilic substitution reaction where 4-ethylpiperazine reacts with ®-2-bromo-1-phenylpropan-1-one under basic conditions to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce a variety of substituted piperazine derivatives.

Scientific Research Applications

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2R)-1-(4-methylpiperazin-1-yl)propan-2-amine
  • (2R)-1-(4-ethylpiperidin-1-yl)propan-2-amine
  • (2R)-1-(4-ethylmorpholin-1-yl)propan-2-amine

Uniqueness

(2R)-1-(4-ethylpiperazin-1-yl)propan-2-amine is unique due to its specific structural features, such as the presence of an ethyl group on the piperazine ring and the chiral center at the second carbon atom. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

1567925-49-8

Molecular Formula

C9H21N3

Molecular Weight

171.3

Purity

95

Origin of Product

United States

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